2-bromo-N-(2,4-dimethoxybenzyl)butanamide
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Overview
Description
Preparation Methods
The synthesis of 2-bromo-N-(2,4-dimethoxybenzyl)butanamide typically involves the bromination of a precursor compound followed by amidation. The specific synthetic routes and reaction conditions can vary, but a common method involves the use of bromine as a brominating agent and subsequent reaction with an amine to form the amide bond .
Chemical Reactions Analysis
2-Bromo-N-(2,4-dimethoxybenzyl)butanamide undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Amidation: The formation of the amide bond is a key reaction in its synthesis.
Common reagents used in these reactions include bromine for bromination and various amines for amidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-N-(2,4-dimethoxybenzyl)butanamide is used extensively in scientific research, particularly in the following areas:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical assays and studies involving protein interactions.
Medicine: While not used therapeutically, it is employed in research to understand biochemical pathways and potential drug targets.
Mechanism of Action
Comparison with Similar Compounds
2-Bromo-N-(2,4-dimethoxybenzyl)butanamide can be compared with other similar compounds such as:
- 2-Bromo-N-(2,4-dimethoxyphenyl)butanamide
- 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide
- 2-Bromo-N-(2-methylphenyl)butanamide
- 2-Bromo-N-(2,4-dichlorophenyl)butanamide
These compounds share similar structural features but differ in the substituents on the benzyl or phenyl ring, which can affect their reactivity and applications .
Properties
IUPAC Name |
2-bromo-N-[(2,4-dimethoxyphenyl)methyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-4-11(14)13(16)15-8-9-5-6-10(17-2)7-12(9)18-3/h5-7,11H,4,8H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOZZZIPGGFSTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=C(C=C(C=C1)OC)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801234309 |
Source
|
Record name | 2-Bromo-N-[(2,4-dimethoxyphenyl)methyl]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801234309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119453-09-6 |
Source
|
Record name | 2-Bromo-N-[(2,4-dimethoxyphenyl)methyl]butanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119453-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N-[(2,4-dimethoxyphenyl)methyl]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801234309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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